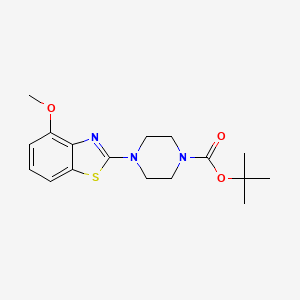

tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

Description

tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxy-1,3-benzothiazole moiety. The methoxy substituent at the 4-position of the benzothiazole ring increases electron density, which may influence binding interactions in biological systems or reactivity in further chemical modifications .

Properties

IUPAC Name |

tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)15-18-14-12(22-4)6-5-7-13(14)24-15/h5-7H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXUHDVHTMTOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with methoxy-substituted aldehydes under acidic conditions.

Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base.

Introduction of the Tert-butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

Tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

The piperazine ring is a common structural motif in pharmaceuticals, with substitutions modulating physicochemical and pharmacological properties. Below is a comparison of key analogs:

Table 1: Key Structural and Functional Differences

Key Observations :

Physicochemical Properties

- Solubility: The Boc group improves solubility in organic solvents, critical for reaction workup. Methoxy-benzothiazole may reduce water solubility compared to amino-substituted analogs (e.g., ) .

- Stability : Boc protection prevents unwanted protonation of the piperazine nitrogen, enhancing stability during storage and synthesis .

Biological Activity

Tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate (CAS Number: 2640877-87-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by case studies and research findings.

- Molecular Formula : C₁₇H₂₃N₃O₃S

- Molecular Weight : 349.4 g/mol

- Structure : The compound features a piperazine core substituted with a tert-butyl group and a methoxy-benzothiazole moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A recent study demonstrated an efficient one-pot synthetic route for similar piperazine derivatives using Cu(I)-assisted click chemistry, achieving high yields and purity .

Anticancer Properties

Research indicates that derivatives of benzothiazole exhibit notable anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization interference and reactive oxygen species (ROS) generation .

| Compound | Cancer Type | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.020 | Tubulin inhibition |

| Compound B | KB-V1 (Cervical) | 0.014 | ROS generation |

The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is expected to follow similar trends given its structural characteristics.

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their antimicrobial properties. Studies have shown that compounds with the benzothiazole scaffold can effectively inhibit bacterial growth against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis .

| Pathogen | MIC (µg/mL) | Reference Compound |

|---|---|---|

| S. aureus | 0.25 | Benzothiazole A |

| E. faecalis | 0.12 | Benzothiazole B |

GPR119 Agonism

Recent investigations into related piperazine derivatives have identified them as potential agonists for the GPR119 receptor, which plays a role in glucose metabolism and insulin secretion. This receptor is a promising target for the treatment of type 2 diabetes mellitus (T2DM). The binding affinity of these compounds suggests that this compound may also exhibit similar properties .

Case Studies

A study focusing on the synthesis and biological evaluation of benzothiazole derivatives highlighted the potential of these compounds in treating metabolic disorders by activating GLP-1 pathways . The findings suggest that modifications to the benzothiazole structure can enhance biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.